Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5.ClH/c1-3-24-18(23)20-10-8-19(9-11-20)12-15(22)13-25-17-7-5-4-6-16(17)14(2)21;/h4-7,15,22H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBUFFJWDIFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(=O)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Acetylphenoxy Intermediate: The initial step involves the acetylation of phenol to form 2-acetylphenol.
Hydroxypropylation: The 2-acetylphenol is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Piperazine Derivatization: The hydroxypropyl intermediate is then reacted with piperazine to form the piperazine derivative.
Esterification: The piperazine derivative is esterified with ethyl chloroformate to introduce the ethyl ester group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols.
Substitution: Products depend on the nucleophile used but may include various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and acetylphenoxy groups may play a role in binding to these targets, while the piperazine ring may modulate the compound’s overall activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations in Piperazine Derivatives
The compound’s key structural features include:
- Piperazine core : A six-membered ring with two nitrogen atoms, common in bioactive molecules.
- Phenoxy substituent: Positioned at the 2-acetyl group, distinguishing it from analogs with methyl, chloro, or other substituents.
- Hydroxypropyl linker : Provides hydrogen-bonding capacity, influencing solubility and target interactions.
Table 1: Structural Comparison with Key Analogs
Impact of Substituents on Physicochemical Properties
- 2-Acetylphenoxy vs. 3,4-Dimethylphenoxy: The acetyl group (electron-withdrawing) reduces electron density on the aromatic ring compared to methyl groups (electron-donating). This may alter binding affinity to receptors reliant on π-π stacking or charge-transfer interactions .
Hydroxypropyl vs. Propyl Linkers :
Pharmacological Considerations
Biological Activity
Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the piperazine family, characterized by a six-membered heterocyclic structure containing two nitrogen atoms. Its specific structure is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.
- Antimicrobial Properties : Some findings indicate potential efficacy against specific bacterial strains.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound appears to scavenge free radicals, thereby reducing oxidative damage in cells.
- Modulation of Enzymatic Activity : It may influence enzyme pathways involved in metabolism and detoxification.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Neuroprotection | Reduction of oxidative stress | |
| Antimicrobial | Efficacy against bacteria |
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Properties
In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound led to a decrease in markers of cellular damage. This suggests a protective role, potentially mediated by its antioxidant properties.
Case Study 3: Antimicrobial Activity
Research assessing the antibacterial effects showed that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections.
Q & A
Q. What are the established synthetic pathways for piperazine derivatives like Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride?
The synthesis of structurally analogous piperazine derivatives typically involves multi-step reactions:
- Step 1 : Preparation of the phenol intermediate (e.g., 2-acetylphenol) and its reaction with epichlorohydrin to form an epoxypropyl ether intermediate.
- Step 2 : Nucleophilic ring-opening of the epoxide with piperazine derivatives (e.g., ethyl piperazine-1-carboxylate) under basic conditions (e.g., K₂CO₃) to generate the hydroxypropyl-piperazine backbone .
- Step 3 : Final purification via recrystallization or flash column chromatography (e.g., using EtOAc/hexane gradients) .
- Key Optimization : Continuous flow reactors are often employed to enhance yield and purity in industrial-scale syntheses .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For example:
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are analyzed to resolve the hydroxypropyl and acetylphenoxy moieties.
- Refinement : SHELXL refines atomic displacement parameters and hydrogen-bonding networks, ensuring accurate stereochemical assignments .
- Validation : R-factors (<5%) and residual electron density maps confirm structural correctness .
Advanced Research Questions
Q. How do structural modifications (e.g., acetylphenoxy vs. dimethylphenoxy groups) impact biological activity in piperazine derivatives?
A comparative analysis of similar compounds (Table 1) reveals:
Methodological Insight : Computational docking (e.g., AutoDock Vina) and pharmacokinetic modeling (e.g., LogP calculations) are used to predict activity shifts .
Q. How can conflicting solubility or stability data be resolved for this compound?
Contradictions in solubility (e.g., aqueous vs. organic solvents) arise from:
- pH Dependency : The hydrochloride salt form increases water solubility at acidic pH but precipitates in neutral conditions.
- Temperature Effects : Stability studies (TGA/DSC) show decomposition >150°C, requiring storage at 2–8°C for long-term integrity .
- Resolution Strategy : Use dynamic light scattering (DLS) and HPLC-UV to monitor aggregation/degradation under varied conditions .
Methodological Challenges
Q. What analytical techniques are optimal for characterizing reactive intermediates during synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR tracks regioselectivity in epoxide ring-opening (e.g., 2-hydroxypropyl vs. 3-hydroxypropyl isomers) .
- Mass Spectrometry : High-resolution ESI-MS identifies transient intermediates (e.g., oxonium ions during acetylphenoxy coupling) .
- In Situ IR : Monitors reaction progress (e.g., carbonyl stretching at ~1700 cm⁻¹ for acetyl group retention) .
Q. How are computational methods applied to predict ring puckering in the piperazine moiety?
The Cremer-Pople puckering parameters (θ, φ) quantify non-planarity:
- Step 1 : Generate 3D coordinates from X-ray data or DFT optimization (e.g., Gaussian09 at B3LYP/6-31G* level).
- Step 2 : Calculate θ (amplitude) and φ (phase angle) using software like CrystalExplorer to assess conformational flexibility .
- Implications : Puckering impacts receptor binding; e.g., θ >20° reduces steric hindrance in β-adrenergic pockets .
Data Interpretation and Reproducibility
Q. Why do biological assays for analogous compounds show variability in IC₅₀ values?
Discrepancies arise from:
- Assay Conditions : Serum protein binding (e.g., albumin) alters free drug concentration. Standardize using serum-free media .
- Cell Line Variability : CYP450 expression differences (e.g., HEK293 vs. HepG2) affect metabolic activation .
- Resolution : Report IC₅₀ with 95% confidence intervals and normalize to reference compounds (e.g., propranolol for β-blocker activity) .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) by precise residence time control .
- Catalytic Optimization : Use HOBt/EDC·HCl for amide couplings (yield >85% vs. <60% with DCC) .
- Crystallization Engineering : Antisolvent addition (e.g., tert-butyl methyl ether) enhances crystal uniformity .
Emerging Research Directions
Q. What role does the hydroxypropyl linker play in target selectivity?
The 2-hydroxypropyl spacer:
- Flexibility : Enables conformational adaptation to receptor pockets (e.g., serotonin 5-HT₁A vs. 5-HT₂A subtypes).
- Hydrogen Bonding : The hydroxyl group forms critical H-bonds with Asp116 in β-adrenergic receptors, confirmed via mutagenesis studies .
- Modification Strategy : Replace with rigid bicyclic linkers to enhance selectivity (e.g., reduced off-target binding) .
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Radiolabeling Potential : The piperazine nitrogen can be functionalized with ¹⁸F or ⁶⁸Ga for PET imaging.
- Method : Use nucleophilic fluorination (K².2.2/K⁺) at the acetylphenoxy group .
- Validation : In vivo biodistribution studies in murine models to assess brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
